![molecular formula C7H15OP B14324491 Dimethyl[(oxolan-2-yl)methyl]phosphane CAS No. 111997-89-8](/img/structure/B14324491.png)
Dimethyl[(oxolan-2-yl)methyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(oxolan-2-yl)methyl]phosphane is a tertiary phosphine compound characterized by the presence of a phosphorous atom bonded to two methyl groups and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(oxolan-2-yl)methyl]phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of dimethylchlorophosphine with oxolan-2-ylmethylmagnesium bromide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(oxolan-2-yl)methyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Complexation: The compound can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Complexation: Transition metal salts like palladium chloride and platinum chloride are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
Dimethyl[(oxolan-2-yl)methyl]phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl[(oxolan-2-yl)methyl]phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in coordination chemistry, where it can stabilize metal centers and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: Similar in structure but contains an oxygen atom bonded to phosphorus.
Diphenylphosphine oxide: Contains phenyl groups instead of methyl groups.
Tris(2-methoxy-5-vinylphenyl)phosphine: A more complex phosphine with additional functional groups.
Uniqueness
Dimethyl[(oxolan-2-yl)methyl]phosphane is unique due to the presence of the oxolan-2-ylmethyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand characteristics .
Properties
CAS No. |
111997-89-8 |
|---|---|
Molecular Formula |
C7H15OP |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
dimethyl(oxolan-2-ylmethyl)phosphane |
InChI |
InChI=1S/C7H15OP/c1-9(2)6-7-4-3-5-8-7/h7H,3-6H2,1-2H3 |
InChI Key |
HHADYEBXUWWKPY-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


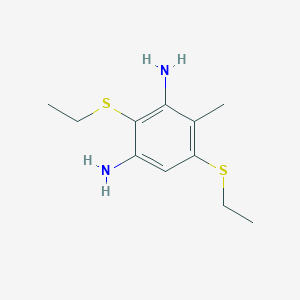
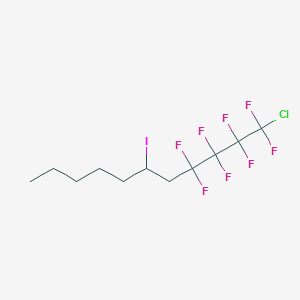
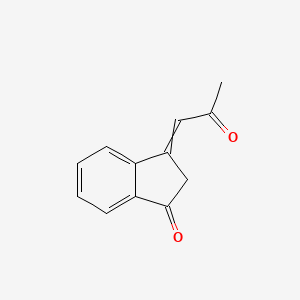
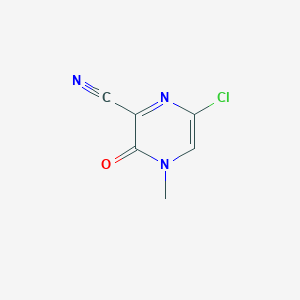
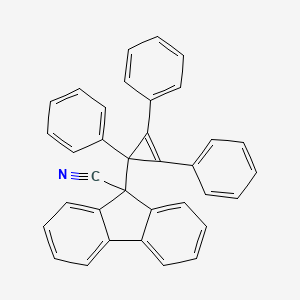
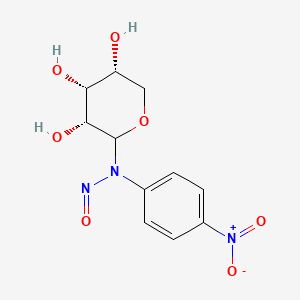
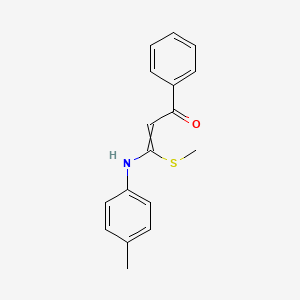
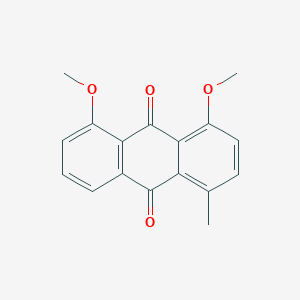
![Bis[2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B14324456.png)
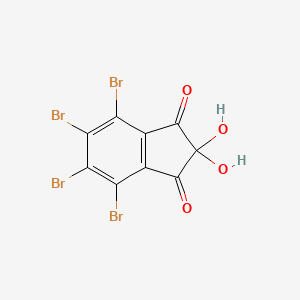
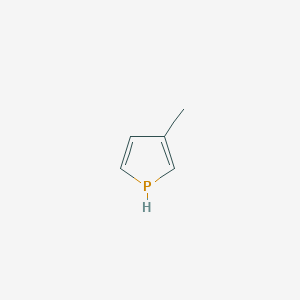
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)
![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)
